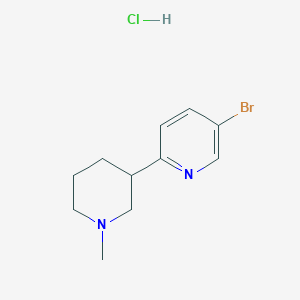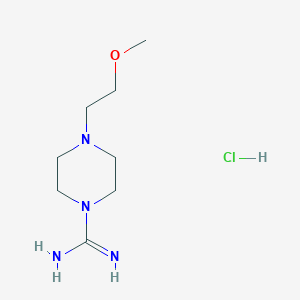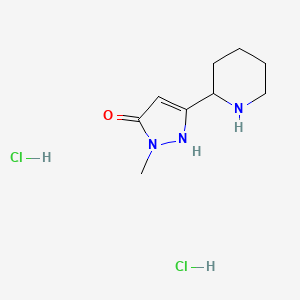![molecular formula C6H12BrNO B1443651 2-(2-Bromethyl)-[1,2]oxazinane CAS No. 1357354-11-0](/img/structure/B1443651.png)
2-(2-Bromethyl)-[1,2]oxazinane
Übersicht
Beschreibung
2-(2-Bromo-ethyl)-[1,2]oxazinane is a chemical compound with the molecular formula C6H12BrNO. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a [1,2]oxazinane ring. This compound is known for its pale-yellow to yellow-brown sticky oil to solid physical form .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-ethyl)-[1,2]oxazinane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-ethyl)-[1,2]oxazinane can be achieved through various methods. One common approach involves the reaction of chloroethanol with 2-amino-cyclopropanone under basic conditions, followed by a bromination reaction . This method ensures the formation of the desired compound with high purity. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
2-(2-Bromo-ethyl)-[1,2]oxazinane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazinane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxazinane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-ethyl)-[1,2]oxazinane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The [1,2]oxazinane ring structure provides stability and reactivity, allowing the compound to interact with various biological and chemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-ethyl)-[1,2]oxazinane can be compared with other similar compounds, such as:
Morpholine (1,4-oxazinane): Both compounds contain an oxazinane ring, but morpholine lacks the bromine and ethyl substituents.
2-(2-Chloro-ethyl)-[1,2]oxazinane: This compound is similar but has a chlorine atom instead of bromine.
2-(2-Iodo-ethyl)-[1,2]oxazinane: This compound has an iodine atom instead of bromine.
The uniqueness of 2-(2-Bromo-ethyl)-[1,2]oxazinane lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)oxazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLFXUCNLVTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)










![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)
